Cas no 1805993-81-0 (2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine)

2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H3ClF5NO/c8-5-4(6(9)10)2(15)1-3(14-5)7(11,12)13/h1,6H,(H,14,15)
- InChI Key: HJEYMMOORSLHDQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C(F)F)C(C=C(C(F)(F)F)N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 357
- XLogP3: 2.5
- Topological Polar Surface Area: 29.1
2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029049159-1g |
2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine |
1805993-81-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
Additional information on 2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine
Comprehensive Overview of 2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine (CAS No. 1805993-81-0)
The compound 2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine (CAS No. 1805993-81-0) is a fluorinated pyridine derivative that has garnered significant attention in the field of agrochemical and pharmaceutical research. Its unique structural features, including multiple fluorine substitutions, make it a valuable intermediate for the synthesis of advanced crop protection agents and bioactive molecules. The presence of difluoromethyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which are critical for optimizing pesticide efficacy and drug bioavailability.
In recent years, the demand for fluorinated pyridines has surged due to their applications in sustainable agriculture and green chemistry. Researchers are increasingly focusing on eco-friendly synthesis methods to produce such compounds with minimal environmental impact. The 2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine is no exception, as it aligns with the global shift toward low-residue agrochemicals that comply with stringent regulatory standards like the EU Pesticide Regulation and EPA guidelines.
One of the most searched questions in the context of this compound is: "How does fluorination improve the properties of pyridine derivatives?" The answer lies in the electronegativity of fluorine, which influences the compound's electronic distribution, binding affinity, and resistance to degradation. These properties are particularly relevant for pest control formulations, where prolonged field activity is desired. Additionally, the hydroxy group at the 4-position offers a versatile site for further chemical modifications, enabling the development of tailor-made derivatives for specific applications.
Another trending topic is the role of heterocyclic compounds in precision farming. As farmers and agronomists seek high-efficiency solutions to combat resistant pests, 2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine has emerged as a key building block for next-generation insecticides. Its mode of action often targets nicotinic acetylcholine receptors (nAChRs), a mechanism that has been widely explored in neonicotinoid alternatives due to its selectivity and lower toxicity to non-target organisms.
From a synthetic chemistry perspective, the compound's multi-fluorinated scaffold presents both challenges and opportunities. Advanced techniques such as catalytic fluorination and microwave-assisted synthesis are being investigated to improve yield and reduce waste. These innovations resonate with the broader circular economy movement, which emphasizes resource efficiency and waste minimization in chemical manufacturing.
In the pharmaceutical sector, 2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine is studied for its potential as a protease inhibitor or kinase modulator. The trifluoromethyl group is known to enhance membrane permeability, a desirable trait for oral drug candidates. While clinical applications are still under investigation, the compound's structural versatility makes it a promising candidate for medicinal chemistry pipelines.
To address common queries like "What are the analytical methods for characterizing this compound?", techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography are routinely employed. These methods ensure batch-to-batch consistency and regulatory compliance, which are critical for industrial-scale production.
In summary, 2-Chloro-3-(difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine (CAS No. 1805993-81-0) represents a convergence of agrochemical innovation and pharmaceutical potential. Its development reflects the growing importance of fluorine chemistry in addressing global challenges such as food security and disease management. As research progresses, this compound is poised to play a pivotal role in shaping the future of specialty chemicals.
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